2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide
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Overview
Description
2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide is a complex organic compound belonging to the carbazole family Carbazoles are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a gold(I)-catalyzed intramolecular hydroarylation of (Z)-2-(enynyl)indoles can yield carbazoles in good yields . The reaction conditions often require the use of catalysts such as palladium or iridium, along with specific solvents and temperature controls .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and the use of magnetically recoverable palladium nanocatalysts have been explored to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. For example, its interaction with DNA can inhibit the replication of cancer cells, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-: Shares similar structural features and biological activities.
Carbazole derivatives: These compounds exhibit similar photochemical and thermal stability, making them useful in electronic applications.
Uniqueness
2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
84814-54-0 |
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Molecular Formula |
C24H18N2O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-hydroxy-N-(2-methylphenyl)-11H-benzo[a]carbazole-3-carboxamide |
InChI |
InChI=1S/C24H18N2O2/c1-14-6-2-4-8-20(14)26-24(28)19-12-15-10-11-17-16-7-3-5-9-21(16)25-23(17)18(15)13-22(19)27/h2-13,25,27H,1H3,(H,26,28) |
InChI Key |
ZFHYVPRSMHHGSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C3C(=C2)C=CC4=C3NC5=CC=CC=C45)O |
Origin of Product |
United States |
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